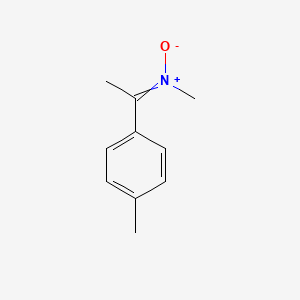
N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide typically involves the reaction of 4-methylacetophenone with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the imine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different N-oxide derivatives, while reduction can revert the compound to its imine form.
Scientific Research Applications
N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its effects are mediated through the formation and breaking of chemical bonds, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-1-(4-methylphenyl)ethan-1-imine N-oxide include:
Acetophenone derivatives: Compounds like 4-methylacetophenone and other substituted acetophenones.
Imine derivatives: Compounds with similar imine structures but different substituents.
N-oxide derivatives: Other N-oxide compounds with varying alkyl or aryl groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
121354-12-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)ethanimine oxide |
InChI |
InChI=1S/C10H13NO/c1-8-4-6-10(7-5-8)9(2)11(3)12/h4-7H,1-3H3 |
InChI Key |
WTTNCXXSVDZGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=[N+](C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


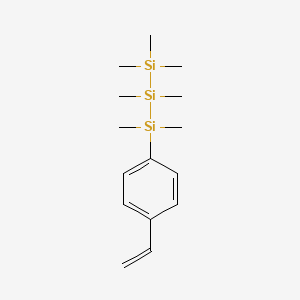


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
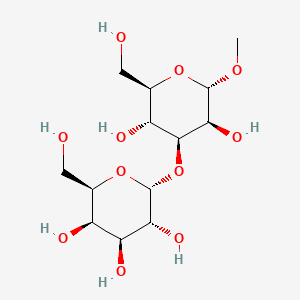
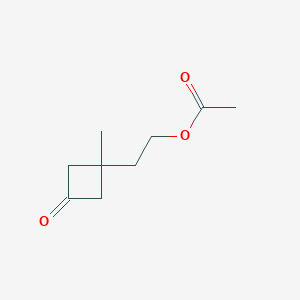
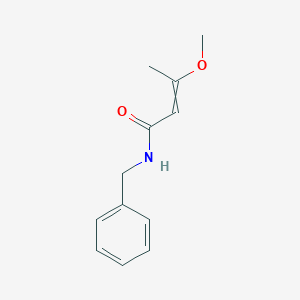
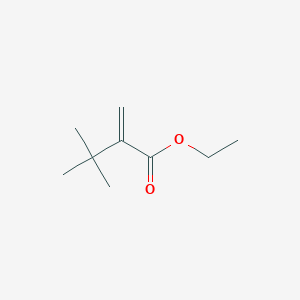
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
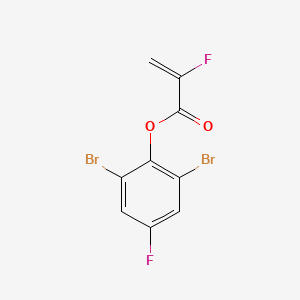
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
